

Crystal structure of 2,4-Difluoro-6-phenylaniline

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Compound of Interest

Compound Name: **2,4-Difluoro-6-phenylaniline**

Cat. No.: **B2526103**

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An In-Depth Technical Guide to the Crystal Structure Determination of **2,4-Difluoro-6-phenylaniline**

Authored by a Senior Application Scientist

Foreword: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For drug development professionals, this knowledge is paramount, as it underpins structure-activity relationships (SAR) and rational drug design. This guide provides a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of **2,4-Difluoro-6-phenylaniline**, a molecule of interest due to the prevalence of fluorinated aniline scaffolds in medicinal chemistry. While a public crystal structure for this specific molecule is not available at the time of writing, this document serves as a detailed roadmap for its determination and analysis, based on established protocols and insights from analogous structures.

The Significance of Fluorinated Anilines in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. These modifications can lead to enhanced potency, selectivity, and bioavailability. Anilines, in turn, are a common structural motif in many bioactive compounds. The combination of these features in molecules like **2,4-Difluoro-6-phenylaniline** makes them promising candidates for therapeutic applications.

phenylaniline makes their precise structural characterization a critical step in the drug discovery process.

Synthesis and Crystallization: From Powder to Single Crystal

A prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. This journey begins with the synthesis of the target compound, followed by a meticulous crystallization process.

Proposed Synthesis of 2,4-Difluoro-6-phenylaniline

A plausible synthetic route to **2,4-Difluoro-6-phenylaniline** can be envisioned through a Suzuki-Miyaura cross-coupling reaction. This approach is widely used for the formation of carbon-carbon bonds. The proposed reaction would involve the coupling of a suitably protected 2,4-difluoro-6-bromoaniline with phenylboronic acid in the presence of a palladium catalyst and a base.

Step-by-Step Synthesis Protocol:

- Starting Materials: 2,4-Difluoro-6-bromoaniline, phenylboronic acid, palladium acetate ($\text{Pd}(\text{OAc})_2$), a suitable phosphine ligand (e.g., SPhos), and a base (e.g., potassium carbonate).
- Reaction Setup: To a reaction vessel, add 2,4-Difluoro-6-bromoaniline, phenylboronic acid, $\text{Pd}(\text{OAc})_2$, and the phosphine ligand.
- Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and water, followed by the addition of the base.
- Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup and Purification: After cooling, the reaction mixture is subjected to an aqueous workup to remove inorganic salts. The organic layer is then dried and concentrated. The

crude product is purified by column chromatography to yield pure **2,4-Difluoro-6-phenylaniline**.

Crystallization Methodologies

Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the choice of solvent is critical.

- Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly.
- Vapor Diffusion: This technique involves dissolving the compound in a small amount of a less volatile solvent and placing it in a sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the more volatile solvent into the solution containing the compound reduces its solubility, promoting crystallization.
- Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Common Solvents for Crystallization of Substituted Anilines:

- Ethanol
- Methanol
- Acetone
- Dichloromethane
- Hexane
- Toluene
- Mixtures of the above solvents

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the 3D Structure

SC-XRD is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal. The process can be broken down into three main stages: data collection, structure solution, and refinement.

A Comprehensive Technical Guide to the Crystal Structure Determination of **2,4-Difluoro-6-phenylaniline**

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Caption: Workflow for Crystal Structure Determination.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.^[1] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays (commonly Mo K α , $\lambda = 0.71073 \text{ \AA}$, or Cu K α , $\lambda = 1.54184 \text{ \AA}$).^[1] A detector records the positions and intensities of the diffracted X-rays, resulting in a series of diffraction images.^[2]

Data Processing

The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each reflection. This process involves:

- Indexing: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
- Integration: The intensity of each reflection is calculated by integrating the pixel values of the corresponding spot on the detector.
- Scaling and Merging: The intensities from all the images are scaled to a common reference frame to account for variations in experimental conditions.^[2] Symmetry-equivalent reflections are then merged to produce a final dataset.

Structure Solution and Refinement

The ultimate goal is to generate an electron density map of the unit cell from which the atomic positions can be determined.

- **Structure Solution:** The "phase problem" arises because the measured intensities correspond to the amplitudes of the diffracted waves, but the phase information is lost. For small molecules like **2,4-Difluoro-6-phenylaniline**, direct methods are typically used to solve the phase problem.[3][4] These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.[3][5]
- **Structure Refinement:** Once an initial model of the structure is obtained, it is refined using a least-squares method.[6] This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factor amplitudes.[6]

The quality of the final structure is assessed by several factors, including the R-factor (residual factor), which is a measure of the agreement between the observed and calculated data.

Hypothetical Structural Analysis of **2,4-Difluoro-6-phenylaniline**

Based on the principles of structural chemistry and data from similar compounds, we can anticipate some key features of the crystal structure of **2,4-Difluoro-6-phenylaniline**.

Table 1: Hypothetical Crystallographic Data

Parameter	Hypothetical Value
Chemical Formula	<chem>C12H9F2N</chem>
Formula Weight	205.21
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.5
b (Å)	12.0
c (Å)	9.8
β (°)	105.0
Volume (Å ³)	965.7
Z	4
Calculated Density (g/cm ³)	1.412
R-factor	< 0.05

Molecular Conformation

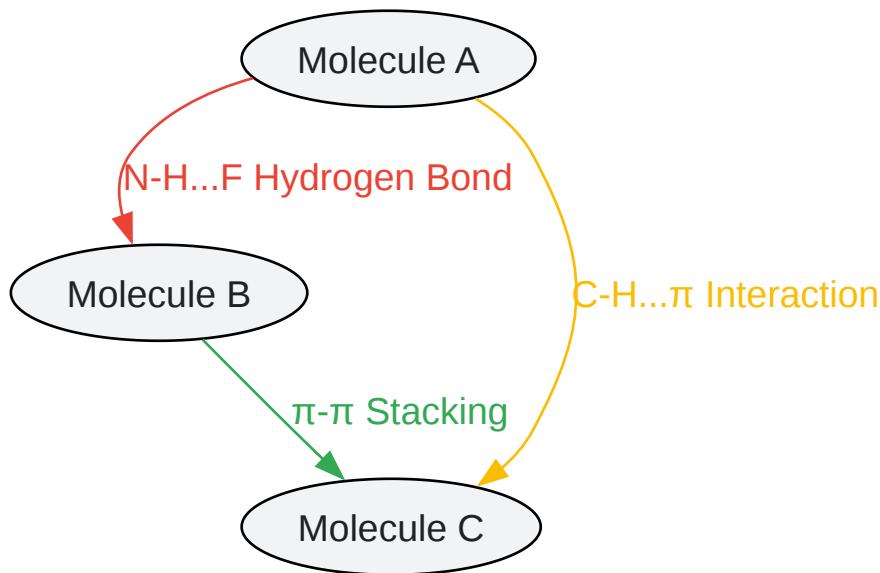
The conformation of biphenyl derivatives is characterized by the dihedral angle between the two phenyl rings. This angle results from a balance between steric hindrance of the ortho substituents and π -conjugation, which favors planarity. In **2,4-Difluoro-6-phenylaniline**, the presence of a fluorine atom and an amino group at the ortho positions of one ring and hydrogen atoms at the ortho positions of the other ring will lead to a twisted conformation to minimize steric repulsion.

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions. In the case of **2,4-Difluoro-6-phenylaniline**, the following interactions are likely to be significant:

- Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, forming N-H \cdots F or N-H \cdots N hydrogen bonds with neighboring molecules.

- π - π Stacking: The aromatic rings can engage in π - π stacking interactions, further stabilizing the crystal packing.
- C-H \cdots π Interactions: The C-H bonds of the phenyl rings can interact with the π -electron clouds of adjacent rings.



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Caption: Potential Intermolecular Interactions.

Data Reporting and Validation

The final crystal structure is reported in a standard format called a Crystallographic Information File (CIF). This file contains all the relevant information about the crystal structure, including the unit cell parameters, atomic coordinates, and bond lengths and angles. The CIF is typically deposited in a public database, such as the Cambridge Structural Database (CSD), to make the data accessible to the scientific community. Before deposition, the structure is validated to ensure its quality and correctness.

Conclusion

Determining the crystal structure of **2,4-Difluoro-6-phenylaniline** provides invaluable insights into its three-dimensional architecture. This knowledge is crucial for understanding its physicochemical properties and for guiding the design of new drug candidates. The

methodologies outlined in this guide, from synthesis and crystallization to single-crystal X-ray diffraction analysis, represent a robust and well-established workflow for elucidating the atomic-level details of small molecules. The anticipated structural features, such as a twisted conformation and a network of intermolecular interactions, would provide a solid foundation for further computational and experimental studies in the context of drug discovery and development.

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